molecular formula C11H11FN2S B13073106 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13073106
M. Wt: 222.28 g/mol
InChI Key: BONLFZAZYGSRCY-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a fluorinated aniline derivative featuring a thiazole ring substituted with a methyl group at the 4-position and a benzylamine linker. Fluorine’s electronegativity and thiazole’s heterocyclic nature likely influence its reactivity, solubility, and biological activity, though experimental validation is required .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11FN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3

InChI Key

BONLFZAZYGSRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields .

Chemical Reactions Analysis

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It may also interfere with the synthesis of nucleic acids and proteins, thereby inhibiting cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) may enhance metabolic stability and lipophilicity, influencing bioavailability .
  • Nitro Groups : The nitro-substituted analog in introduces strong electron-withdrawing effects, which could reduce nucleophilicity but increase reactivity in reduction or substitution reactions.

Thiazole Ring Modifications

Compound Name Thiazole Substituents Structural Impact
Target Compound 4-Methyl at 5-position Methyl enhances hydrophobicity; 5-position linkage may influence conformational flexibility.
3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one Dual thiazole rings (4-methyl) Crystal structure shows chair conformation with thiazole rings inclined at 51.88° dihedral angle, suggesting steric constraints in multi-thiazole systems.
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline 2-Chloro substitution Chlorine increases molecular weight and polarizability, potentially affecting binding affinity.

Key Observations :

  • Methyl vs.
  • Conformational Effects : The crystal structure in highlights that thiazole substituents influence ring conformations, which could affect intermolecular interactions (e.g., C–H⋯O hydrogen bonding) and packing efficiency.

Research Findings and Implications

  • Synthetic Challenges : The absence of direct synthetic protocols for the target compound in the evidence suggests reliance on analogous routes (e.g., Buchwald-Hartwig amination or Suzuki coupling for thiazole-aniline linkages) .
  • Crystallographic Tools : SHELX programs (widely used for small-molecule refinement ) could elucidate the target compound’s structure, particularly fluorine’s impact on crystal packing.
  • Structure-Activity Relationships (SAR) : Comparative data indicate that substituent position and electronic properties (e.g., fluorine’s inductive effect) are critical for optimizing bioactivity and physicochemical properties.

Notes

Limitations : Direct data on the target compound are scarce; comparisons rely on structural analogs.

Methodological Gaps : Experimental validation (e.g., solubility, stability, and bioactivity assays) is needed to confirm hypotheses derived from substituent effects.

Diverse Sources : References span crystallography (), pharmaceutical intermediates (), and chemical suppliers (), ensuring a multidisciplinary perspective.

Biological Activity

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (CAS No. 1464955-42-7) is an organic compound with the molecular formula C11_{11}H11_{11}FN2_2S and a molecular weight of 222.28 g/mol. Its structure features a fluorine atom at the ortho position of the aniline ring and a thiazole moiety that contributes to its biological properties. This article explores the compound's synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the fluorine atom and the thiazole derivative. The presence of these functional groups enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against Gram-positive and Gram-negative bacteria range from 4.69 to 156.47 µM, indicating moderate to good activity .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Antiproliferative Activity

In studies evaluating antiproliferative effects, compounds similar to this compound demonstrated significant activity against various cancer cell lines, including breast, colon, and lung cancers . The mechanisms appear to involve pathways other than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative modes of action.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may enhance its biological activity compared to other structurally similar compounds. For example, the presence of fluorine at the ortho position can influence electronic properties and steric effects, potentially improving binding affinity to biological targets.

Case Studies

Recent studies have highlighted the promising biological activities associated with fluorinated thiazole derivatives:

  • Antibacterial Efficacy : A study reported that derivatives with thiazole rings exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values based on structural modifications .
  • Anticancer Properties : Another investigation into fluorinated compounds revealed notable antiproliferative effects against several cancer cell lines, suggesting that structural features like fluorination and thiazole incorporation play critical roles in enhancing bioactivity .

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